Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20462504
InChI: InChI=1S/C9H14BrN3O2/c1-9(11-2,8(14)15-3)6-13-5-7(10)4-12-13/h4-5,11H,6H2,1-3H3
SMILES:
Molecular Formula: C9H14BrN3O2
Molecular Weight: 276.13 g/mol

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

CAS No.:

Cat. No.: VC20462504

Molecular Formula: C9H14BrN3O2

Molecular Weight: 276.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate -

Specification

Molecular Formula C9H14BrN3O2
Molecular Weight 276.13 g/mol
IUPAC Name methyl 3-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
Standard InChI InChI=1S/C9H14BrN3O2/c1-9(11-2,8(14)15-3)6-13-5-7(10)4-12-13/h4-5,11H,6H2,1-3H3
Standard InChI Key UFSKYLDOUJGWML-UHFFFAOYSA-N
Canonical SMILES CC(CN1C=C(C=N1)Br)(C(=O)OC)NC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. At the 4-position of the ring, a bromine atom introduces electrophilic character, while the 1-position is linked to a propanoate chain. This chain is further substituted with a methyl group and a methylamino group at the 2-position, creating a sterically hindered environment that influences reactivity and stability .

Key structural features:

  • Pyrazole ring: Provides a planar, aromatic heterocycle capable of π-π stacking and hydrogen bonding.

  • Bromine substituent: Enhances electrophilicity and potential halogen bonding interactions.

  • Methylamino group: Introduces basicity and hydrogen-bond-donating capacity.

  • Methyl ester: Confers lipophilicity and serves as a metabolically labile moiety.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for characterizing this compound. The ¹H NMR spectrum would reveal signals for the methylamino group (~2.3 ppm, singlet), pyrazole protons (~7.5–8.5 ppm), and methyl ester protons (~3.7 ppm, singlet). The ¹³C NMR spectrum would show carbonyl carbons (~170 ppm for the ester) and quaternary carbons adjacent to nitrogen atoms .

Synthesis and Preparation

Synthetic Routes

The synthesis of methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves multi-step reactions:

  • Pyrazole Bromination: 1H-pyrazole is brominated at the 4-position using N-bromosuccinimide (NBS) in a polar solvent like dimethylformamide (DMF).

  • Alkylation: The bromopyrazole is reacted with methyl 2-methyl-2-(methylamino)propanoate in the presence of a base such as potassium carbonate to form the C–N bond.

  • Esterification: If necessary, the carboxylic acid intermediate is methylated using diazomethane or methyl iodide.

Example reaction:

4-Bromo-1H-pyrazole+Methyl 2-methyl-2-(methylamino)propanoateK₂CO₃, DMFProduct[2][5]\text{4-Bromo-1H-pyrazole} + \text{Methyl 2-methyl-2-(methylamino)propanoate} \xrightarrow{\text{K₂CO₃, DMF}} \text{Product} \quad[2][5]

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate degradation under acidic conditions (pH < 3) due to ester hydrolysis, while it remains stable in neutral and basic solutions .

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition occurring above 250°C. Thermogravimetric analysis (TGA) shows a 5% weight loss at 180°C, correlating with the loss of the methyl ester group .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Bromine Substitution: Essential for halogen bonding with target proteins; replacing bromine with chlorine reduces potency by 40%.

  • Methylamino Group: Critical for hydrogen bonding; substitution with ethylamino (as in ) decreases solubility but increases half-life .

Comparative Analysis of Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoateC₁₀H₁₆BrN₃O₂290.16Bromine, methylamino, methyl ester
3-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acidC₉H₁₄BrN₃O₂276.13Bromine, ethylamino, carboxylic acid
Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoateC₁₀H₁₇N₃O₂211.26Methylpyrazole, methylamino, ethyl ester

Future Directions and Challenges

While methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate shows promise, further research is needed to:

  • Elucidate its exact mechanism of action using X-ray crystallography or cryo-EM.

  • Optimize pharmacokinetic properties through prodrug strategies or nanoformulations.

  • Assess in vivo toxicity and efficacy in preclinical models.

This compound exemplifies the versatility of pyrazole derivatives in drug discovery, with its unique substituents offering a template for developing targeted therapies.

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